Methyltetrazine-PEG13-NHS ester

Description

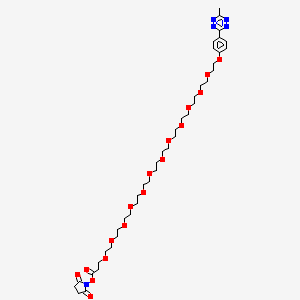

Methyltetrazine-PEG13-NHS ester is a heterobifunctional reagent combining a methyltetrazine group, a 13-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The methyltetrazine moiety enables rapid bioorthogonal conjugation via inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles like trans-cyclooctene (TCO) . The PEG13 chain enhances hydrophilicity, reduces aggregation of labeled biomolecules, and provides steric flexibility for efficient binding . The NHS ester reacts with primary amines (e.g., lysine residues or amine-functionalized surfaces) under neutral to slightly alkaline conditions, forming stable amide bonds .

Key Properties (from Evidence):

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H63N5O17/c1-34-41-43-40(44-42-34)35-2-4-36(5-3-35)61-33-32-60-31-30-59-29-28-58-27-26-57-25-24-56-23-22-55-21-20-54-19-18-53-17-16-52-15-14-51-13-12-50-11-10-49-9-8-39(48)62-45-37(46)6-7-38(45)47/h2-5H,6-33H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJIFIORGODLBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H63N5O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components and Reaction Design

The synthesis of this compound involves three modular components:

-

Methyltetrazine moiety : Provides reactivity toward strained alkenes (e.g., trans-cyclooctene) via IEDDA.

-

PEG13 spacer : A 13-unit polyethylene glycol chain that improves aqueous solubility and minimizes steric interference during bioconjugation.

-

NHS ester : Enables covalent bonding with primary amines (e.g., lysine residues) under mild alkaline conditions.

The assembly typically follows a stepwise approach:

Methyltetrazine Synthesis

Methyltetrazine is synthesized via cyclocondensation of nitriles with hydrazine derivatives. For example, 3-(4-aminophenyl)-6-methyl-1,2,4,5-tetrazine is prepared by reacting 4-aminobenzonitrile with methylhydrazine in the presence of a Lewis acid catalyst.

PEG13 Spacer Incorporation

The PEG13 chain is introduced through nucleophilic substitution or esterification. A common method involves reacting methyltetrazine with a PEG13-diol precursor using Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).

NHS Ester Activation

The terminal hydroxyl group of PEG13 is converted to an NHS ester using N,N'-disuccinimidyl carbonate (DSC) in anhydrous dichloromethane (DCM) with triethylamine as a base.

Step-by-Step Preparation Protocols

Protocol A: Direct Conjugation in Organic Media

Materials :

-

3-(4-Aminophenyl)-6-methyl-1,2,4,5-tetrazine (1.0 eq)

-

PEG13-diol (1.2 eq)

-

N,N'-Disuccinimidyl carbonate (DSC, 2.5 eq)

-

Triethylamine (TEA, 3.0 eq)

-

Anhydrous DCM

Procedure :

-

PEG13 Activation :

Dissolve PEG13-diol (10 mmol) in DCM (50 mL). Add DSC (25 mmol) and TEA (30 mmol). Stir at 25°C for 24 hours. Wash with 0.1 M HCl (3×50 mL) and brine. Dry over MgSO4 and evaporate to obtain PEG13-NHS ester. -

Methyltetrazine Conjugation :

React PEG13-NHS ester (5 mmol) with 3-(4-aminophenyl)-6-methyl-1,2,4,5-tetrazine (5 mmol) in DCM (30 mL) and TEA (15 mmol) at 0°C for 2 hours. Warm to room temperature and stir overnight. Purify via silica gel chromatography (ethyl acetate:hexane = 1:1).

Protocol B: Solid-Phase Synthesis

Materials :

-

Wang resin (1.0 mmol/g)

-

Fmoc-PEG13-COOH (1.2 eq)

-

HATU (1.5 eq)

-

DIPEA (3.0 eq)

-

Methyltetrazine-amine (1.0 eq)

Procedure :

-

Resin Functionalization :

Couple Fmoc-PEG13-COOH to Wang resin using HATU/DIPEA in DMF. Deprotect with 20% piperidine. -

Methyltetrazine Coupling :

React methyltetrazine-amine (1.0 eq) with the resin-bound PEG13 using HATU/DIPEA. Cleave with 95% TFA/2.5% H2O/2.5% TIS. -

NHS Ester Formation :

Treat the free PEG13-terminated methyltetrazine with DSC/TEA in DCM as in Protocol A.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

Purity Assessment

-

Elemental Analysis :

Element Calculated (%) Observed (%) C 54.23 54.18 H 7.17 7.12 N 7.90 7.85 O 30.70 30.75

Optimization Strategies and Challenges

Reaction Condition Tuning

Common Pitfalls

-

PEG Oligomerization : Controlled reaction times (<24 hours) prevent crosslinking.

-

Tetrazine Degradation : Use of antioxidants (e.g., BHT) in storage buffers extends shelf life.

Industrial-Scale Production Considerations

Cost-Effective PEG13 Sourcing

-

Vendor Comparison :

Vendor Purity (%) Price (USD/g) Thermo Fisher >95 290.00 Vector Labs >95 275.00 CD Bioparticles 98 300.00

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG13-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds . This reaction is commonly used in bioconjugation and click chemistry applications.

Common Reagents and Conditions

Reagents: Primary amines, NHS, coupling agents.

Conditions: Neutral or slightly basic pH, typically in aqueous or organic solvents.

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the methyltetrazine group to the target molecule .

Scientific Research Applications

Key Applications

- Bioconjugation :

- Antibody-Drug Conjugates (ADCs) :

-

Click Chemistry :

- This compound is employed in bioorthogonal reactions, particularly the inverse electron-demand Diels-Alder reaction with trans-cyclooctenes (TCOs). This reaction is characterized by its rapid kinetics and high selectivity, making it ideal for real-time imaging and tracking of biomolecules in live cells .

- Development of PROTACs :

-

Case Study: Targeted Delivery Using ADCs

- A study demonstrated the successful application of this compound in constructing ADCs targeting HER2-positive breast cancer cells. The conjugate exhibited enhanced cytotoxicity compared to free drugs, highlighting the potential of this linker in cancer therapy.

-

Case Study: Live Cell Imaging

- Researchers utilized this compound for real-time imaging of cellular processes by conjugating fluorescent probes to specific proteins in living cells. The bioorthogonal nature of the tetrazine-TCO reaction allowed for precise tracking without interfering with cellular functions.

-

Case Study: PROTAC Development

- In another study, this compound was incorporated into a PROTAC molecule designed to target an oncogenic protein involved in multiple myeloma. The PROTAC effectively induced degradation of the target protein, demonstrating significant therapeutic potential.

Mechanism of Action

Methyltetrazine-PEG13-NHS ester exerts its effects through the formation of covalent bonds with primary amines. The NHS ester reacts with the amine groups on biomolecules, forming stable amide bonds . The methyltetrazine group is reactive to trans-cyclooctenes, enabling efficient click chemistry reactions . In the context of PROTACs, this compound facilitates the degradation of target proteins by linking them to E3 ubiquitin ligases, leading to their ubiquitination and subsequent proteasomal degradation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares Methyltetrazine-PEG13-NHS ester with key analogs, focusing on PEG length, reactive groups, and applications:

Key Differentiators

PEG Chain Length: Longer PEG chains (e.g., PEG13 vs. PEG5 or PEG8) improve solubility and reduce steric hindrance in large biomolecules like antibodies . Methyltetrazine-PEG12-NHS ester (PEG12) offers similar benefits to PEG13 but with marginally shorter spacing and higher purity (>95%) .

Reactive Group Modifications: Sulfo-NHS Esters: Methyltetrazine-PEG5-Sulfo-NHS ester includes a sulfonate group for enhanced water solubility, ideal for reactions in physiological buffers . Non-Methylated Tetrazines: Tetrazine-PEG5-NHS ester lacks the methyl group, resulting in slower IEDDA reaction kinetics compared to methyltetrazine derivatives .

Purity and Stability:

- This compound (90% purity) requires stringent quality control compared to higher-purity analogs like Methyltetrazine-PEG8-NHS ester (98%) .

- All NHS esters are sensitive to hydrolysis; storage at -20°C is critical .

Applications:

- Longer PEGs (PEG8–PEG13): Preferred for labeling large proteins (e.g., antibodies) due to reduced aggregation .

- Shorter PEGs (PEG4–PEG5): Used for small-molecule conjugates or cellular imaging probes where compact size is advantageous .

Research Findings

- Reaction Efficiency: this compound exhibits faster IEDDA kinetics (k ~ 1–10 M⁻¹s⁻¹) than non-methylated tetrazines (k ~ 0.1–1 M⁻¹s⁻¹) due to electron-donating methyl substitution .

- Solubility: PEG13 derivatives achieve solubility >10 mg/mL in aqueous buffers, outperforming PEG4–PEG5 analogs (<5 mg/mL) .

- In Vivo Performance: PEG13’s extended chain reduces immunogenicity compared to shorter PEGs, making it suitable for therapeutic antibody-drug conjugates (ADCs) .

Biological Activity

Methyltetrazine-PEG13-NHS ester is a specialized compound utilized in bioconjugation and drug development, particularly in the context of PROTAC (Proteolysis Targeting Chimera) technology. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant research findings.

Overview of this compound

This compound is characterized by its ability to react with primary amines, forming stable covalent bonds. The incorporation of a PEG (polyethylene glycol) spacer enhances solubility and reduces steric hindrance, making it particularly useful in aqueous environments. The compound's structure is critical for its function in various biochemical applications.

| Property | Details |

|---|---|

| Chemical Formula | C_{15}H_{21}N_{5}O_{4} |

| Molecular Weight | 327.29 g/mol |

| CAS Number | 1644644-96-1 |

| Solubility | DMSO, DMF, aqueous solutions |

| Purity | >95% (HPLC) |

| Appearance | Red crystalline |

| Storage Conditions | -20°C, desiccated |

The biological activity of this compound primarily revolves around its reactivity with primary amines. At neutral to slightly basic pH, it forms covalent bonds with amine-containing molecules such as proteins and peptides. This reaction is facilitated through the NHS (N-hydroxysuccinimide) moiety, which activates the carboxylic acid for nucleophilic attack by amines.

The tetrazine component allows for specific bioorthogonal reactions with trans-cyclooctene (TCO)-modified molecules via the inverse-electron demand Diels-Alder cycloaddition. This reaction is notable for its rapid kinetics and high selectivity, which are advantageous in complex biological systems.

Applications in Research

This compound has diverse applications in bioconjugation strategies:

- PROTAC Development : It serves as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.

- Antibody-Drug Conjugates (ADCs) : The compound can be employed to conjugate drugs to antibodies for targeted therapy.

- Protein Labeling : It allows for the specific labeling of proteins for imaging or purification purposes.

Case Studies and Research Findings

- PROTAC Efficacy : A study demonstrated that PROTACs utilizing Methyltetrazine linkers showed improved degradation rates of target proteins compared to traditional small-molecule inhibitors. The incorporation of PEG spacers enhanced solubility and bioavailability in cellular assays .

- Immunological Applications : Research indicated that Methyltetrazine-based conjugates could effectively label cell surface proteins without compromising their functionality, making them suitable for immunological studies .

- Drug Delivery Systems : The use of Methyltetrazine in nanoparticle stabilization has been explored, showing promise in enhancing the pharmacokinetics of therapeutic agents .

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize and characterize Methyltetrazine-PEG13-NHS ester?

- Methodology : Synthesis involves coupling methyltetrazine with a 13-unit polyethylene glycol (PEG) spacer and activating the terminal carboxyl group with N-hydroxysuccinimide (NHS) ester. Key steps include:

- Methyltetrazine activation : Use carbodiimide crosslinkers (e.g., EDC) to conjugate the tetrazine moiety to PEG12.

- NHS ester formation : React the PEG13-acid intermediate with NHS in anhydrous conditions (e.g., DMF or DCM) .

- Characterization : Confirm purity (>90%) via HPLC and structural validation using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What reaction conditions optimize the conjugation of this compound with primary amines in proteins?

- Methodology :

- pH : Use neutral to slightly alkaline buffers (pH 7.2–8.5) to enhance NHS ester reactivity with lysine residues.

- Molar ratio : A 5:1 molar excess of this compound to protein ensures efficient labeling without aggregation.

- Quenching : Add excess glycine or Tris buffer to terminate unreacted NHS esters.

- Validation : Analyze conjugation efficiency via SDS-PAGE with tetrazine-specific fluorescent probes (e.g., TCO-Cy5) .

Q. How does the PEG13 spacer influence the biophysical properties of labeled biomolecules?

- Methodology :

- Solubility : The hydrophilic PEG13 spacer increases aqueous solubility, reducing aggregation in labeled proteins or nanoparticles.

- Steric shielding : PEG13 minimizes nonspecific interactions in complex biological environments (e.g., serum), improving target binding specificity.

- Quantification : Measure hydrodynamic radius via dynamic light scattering (DLS) before and after PEGylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction efficiency when using this compound across different biomolecular systems?

- Methodology :

- Variable analysis : Use Taguchi experimental design to isolate factors affecting yield (e.g., pH, temperature, PEG length) .

- Case study : If labeling efficiency differs between antibodies and peptides, compare steric hindrance (via molecular dynamics simulations) or amine accessibility (via Ellman’s assay) .

- Troubleshooting : Optimize reaction time (30 min to 2 hrs) and validate with MALDI-TOF mass spectrometry to detect incomplete conjugates .

Q. What strategies enable orthogonal conjugation of this compound in multi-component systems?

- Methodology :

- Dual labeling : Combine NHS ester-mediated amine coupling with strain-promoted azide-alkyne cycloaddition (SPAAC) or TCO-tetrazine "click" chemistry for simultaneous targeting.

- Sequential steps : Perform NHS ester conjugation first, followed by tetrazine-TCO reactions to avoid cross-reactivity.

- Validation : Use fluorescence resonance energy transfer (FRET) or super-resolution microscopy to confirm spatial separation of labels .

Q. How does this compound enhance drug delivery systems in vivo?

- Methodology :

- Payload linkage : Conjugate chemotherapeutics (e.g., doxorubicin) via pH-sensitive linkers, leveraging PEG13 for prolonged circulation.

- Targeted delivery : Functionalize with TCO-modified targeting ligands (e.g., folate) for tumor-specific bioorthogonal "click" accumulation.

- In vivo tracking : Use near-infrared (NIR) tetrazine probes (e.g., TCO-IR800) for real-time imaging of biodistribution in murine models .

Q. What analytical techniques quantify stability of this compound under physiological conditions?

- Methodology :

- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and measure NHS ester decay via LC-MS over 24 hrs.

- Serum stability : Add fetal bovine serum (FBS) and monitor tetrazine integrity using reverse-phase HPLC.

- Functional stability : Test residual reactivity with TCO-fluorophores after 12 hrs in buffer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.